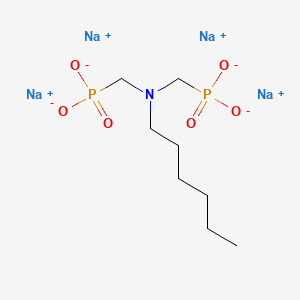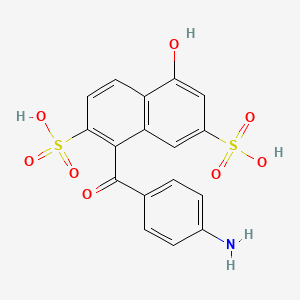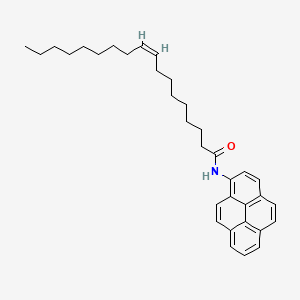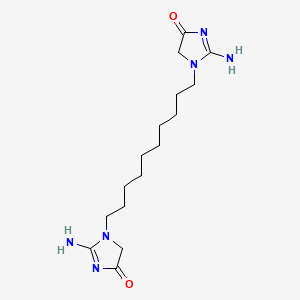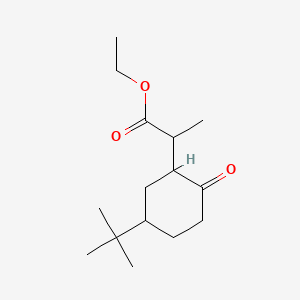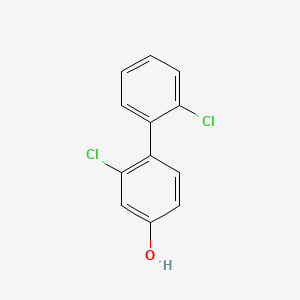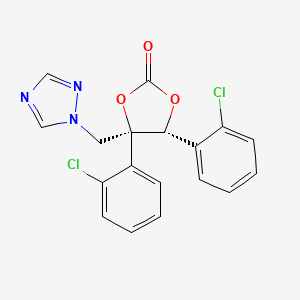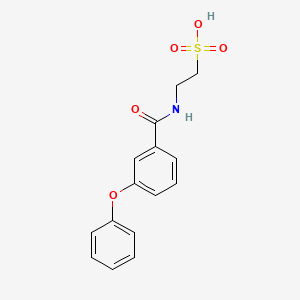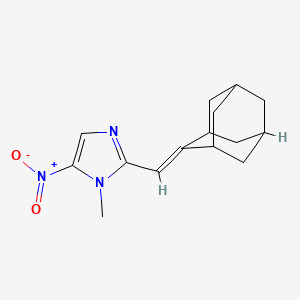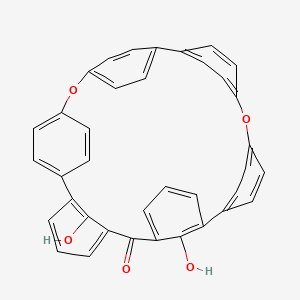
((1,1'-Biphenyl)-4,4'-diylbis(oxy-4,1-phenylene))bis((2-hydroxyphenyl)) ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((1,1’-Biphenyl)-4,4’-diylbis(oxy-4,1-phenylene))bis((2-hydroxyphenyl)) ketone: is a complex organic compound characterized by its biphenyl structure with multiple phenolic and ketone functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((1,1’-Biphenyl)-4,4’-diylbis(oxy-4,1-phenylene))bis((2-hydroxyphenyl)) ketone typically involves multi-step organic reactions. One common method includes the oxidative coupling of biphenyl derivatives under controlled conditions. The reaction often employs catalysts such as copper or palladium to facilitate the formation of the biphenyl core.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
((1,1’-Biphenyl)-4,4’-diylbis(oxy-4,1-phenylene))bis((2-hydroxyphenyl)) ketone: undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under the influence of strong oxidizing agents.
Reduction: The ketone groups can be reduced to secondary alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary alcohols.
Substitution: Nitro or halogenated biphenyl derivatives.
科学的研究の応用
((1,1’-Biphenyl)-4,4’-diylbis(oxy-4,1-phenylene))bis((2-hydroxyphenyl)) ketone: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
作用機序
The mechanism by which ((1,1’-Biphenyl)-4,4’-diylbis(oxy-4,1-phenylene))bis((2-hydroxyphenyl)) ketone exerts its effects involves interactions with various molecular targets:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
類似化合物との比較
((1,1’-Biphenyl)-4,4’-diylbis(oxy-4,1-phenylene))bis((2-hydroxyphenyl)) ketone: can be compared with other biphenyl derivatives and phenolic compounds:
Biphenyl: Lacks the additional phenolic and ketone functionalities, making it less reactive.
Bisphenol A: Contains two phenolic groups but lacks the extended biphenyl structure, leading to different chemical properties.
Conclusion
((1,1’-Biphenyl)-4,4’-diylbis(oxy-4,1-phenylene))bis((2-hydroxyphenyl)) ketone: is a versatile compound with significant potential in various fields of research. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities, making it a valuable subject for further study.
特性
CAS番号 |
39203-98-0 |
|---|---|
分子式 |
C37H24O5 |
分子量 |
548.6 g/mol |
IUPAC名 |
34,35-dihydroxy-6,26-dioxaheptacyclo[25.2.2.22,5.27,10.222,25.111,15.117,21]nonatriaconta-1(30),2(39),3,5(38),7,9,11(35),12,14,17,19,21(34),22(33),23,25(32),27(31),28,36-octadecaen-16-one |
InChI |
InChI=1S/C37H24O5/c38-35-31-3-1-5-33(35)37(40)34-6-2-4-32(36(34)39)26-13-21-30(22-14-26)42-28-17-9-24(10-18-28)23-7-15-27(16-8-23)41-29-19-11-25(31)12-20-29/h1-22,38-39H |
InChIキー |
OMYARDXFIUGFSY-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)C(=O)C3=CC=CC(=C3O)C4=CC=C(C=C4)OC5=CC=C(C=C5)C6=CC=C(C=C6)OC7=CC=C2C=C7)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


